N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide

Medicinal chemistry building block Heterocyclic synthesis Acetoacetamide reactivity

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide (CAS 68093-84-5, molecular formula C₁₂H₁₀N₂O₄, molecular weight 246.22 g/mol) is a phthalimide derivative in which the 5-amino position is acylated with a 3-oxobutanamide (acetoacetamide) group. Structurally, it belongs to the broader class of N-substituted isoindoline-1,3-diones but is distinguished from simpler analogs (e.g., butanamide or acetamide derivatives) by the presence of the β-ketoamide functionality, which introduces an active methylene group suitable for subsequent condensation and cyclization reactions.

Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
CAS No. 68093-84-5
Cat. No. B11866573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide
CAS68093-84-5
Molecular FormulaC12H10N2O4
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O
InChIInChI=1S/C12H10N2O4/c1-6(15)4-10(16)13-7-2-3-8-9(5-7)12(18)14-11(8)17/h2-3,5H,4H2,1H3,(H,13,16)(H,14,17,18)
InChIKeyAWSYWWAUFFJNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide (CAS 68093-84-5): Compound Identity and Procurement Context


N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide (CAS 68093-84-5, molecular formula C₁₂H₁₀N₂O₄, molecular weight 246.22 g/mol) is a phthalimide derivative in which the 5-amino position is acylated with a 3-oxobutanamide (acetoacetamide) group [1]. Structurally, it belongs to the broader class of N-substituted isoindoline-1,3-diones but is distinguished from simpler analogs (e.g., butanamide or acetamide derivatives) by the presence of the β-ketoamide functionality, which introduces an active methylene group suitable for subsequent condensation and cyclization reactions . The compound is a solid at ambient conditions, with a minimum purity specification of ≥95% as reported by multiple vendors , and it serves as a synthetic intermediate or building block in medicinal chemistry and probe development rather than a final active pharmaceutical ingredient (API).

Why Generic Substitution Is Scientifically Inadmissible for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide (68093-84-5)


Interchanging N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide with a generic member of the phthalimide or 3-oxobutanamide class is not scientifically justified because the compound's synthetic utility is the product of two complementary reactive motifs—the phthalimide scaffold and the acetoacetamide side chain—each contributing distinct and quantifiable chemical behaviour . A butanamide analog (PubChem CID 7157941) lacks the active methylene group and therefore cannot participate in the same condensation reactions, while a simple acetoacetamide (e.g., N-aryl-3-oxobutanamide) lacks the hydrogen-bond donor/acceptor capacity and the chromophoric properties of the phthalimide ring system . As the evidence below demonstrates, replacing this compound with either a simpler amide or a heterocyclic alternative results in a measurable loss of reactivity in key synthetic transformations, directly impacting reaction yield, product diversity, and downstream application fidelity.

Product-Specific Quantitative Differentiation of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide (68093-84-5) Against Closest Analogs


Reactive Handle Proliferation: Enabling Knorr-Type Cyclizations Unavailable to Butanamide and Acetamide Analogs

The 3-oxobutanamide side chain of compound 68093-84-5 contains an activated methylene group (pKa ≈ 10–11 for acetoacetamides) that undergoes deprotonation and subsequent condensation with hydrazines to form pyrazol-5-one derivatives, a foundational transformation in medicinal chemistry [1]. In contrast, the closest butanamide (CID 7157941) and acetamide (CAS 10506-95-3) analogs lack this reactive methylene and cannot participate in analogous Knorr-type annulations; experimental studies on related acetoacetamides report typical cyclization yields of 60–85% under standard conditions (hydrazine hydrate, ethanol, reflux) [2]. The presence of the phthalimide ring further enables post-cyclization functionalization through imide NH reactivity, a pathway not available when only a simple acetoacetamide is employed.

Medicinal chemistry building block Heterocyclic synthesis Acetoacetamide reactivity

Hydrogen-Bond Donor/Acceptor Capacity and Conformational Rigidity vs. Simple Acetoacetamides in Supramolecular Assembly

The phthalimide ring of 68093-84-5 provides two hydrogen-bond donor sites (imide N–H and amide N–H) and four acceptor sites (two imide carbonyls, one amide carbonyl, one ketone carbonyl), totalling 2 HBD and 4 HBA, compared to 1 HBD/3 HBA for a simple N-aryl-3-oxobutanamide (e.g., CAS 6023-70-7) [1]. The constrained five-membered imide ring restricts rotational freedom, giving a calculated number of rotatable bonds of 3 (PubChem computed) versus 4–5 for typical N-aryl-3-oxobutanamides, imparting a higher degree of conformational pre-organization (lower ΔG of reorganization for binding) [2]. This profile is consistent with class-level observations that phthalimide-containing amides exhibit higher melting points (predicted >200 °C for 68093-84-5 based on C12H10N2O4 analogs) than simple acetoacetamides (typically <180 °C).

Crystal engineering Supramolecular chemistry Hydrogen-bonding motifs

Purity Specification and Batch-to-Batch Conformity for Reliable Reaction Scale-Up

Commercially, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide is listed with a standard purity of ≥95% (HPLC or equivalent) by multiple vendors and databases, with a molecular weight of 246.219 g/mol . While this purity is comparable to that of the butanamide analog (also typically ≥95%), the target compound's structural complexity—incorporating both a phthalimide and a β-ketoamide—makes the synthetic route more demanding, and consistent achievement of this purity specification is a selection-relevant differentiator compared to simpler analogs that are easier to purify by recrystallization alone. No quantitative impurity profiling data (e.g., single-impurity limits) are currently available in the public domain for head-to-head comparison.

Quality control Procurement specification Intermediate reliability

Synthetic Tractability: Reported Availability and Catalog Presence vs. Bespoke Analogs

As of 2024–2025, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide (68093-84-5) is offered by multiple chemical suppliers in quantities ranging from milligrams to grams, indicating a level of commercial availability that reduces procurement lead time . In comparison, closer-in analogs such as N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxopentanamamide or N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxohexanamide are not catalogued, requiring custom synthesis with lead times of 4–8 weeks. While this is a supply-chain rather than a molecular differentiation, it is a decisive factor for project timelines: 68093-84-5 can be sourced within days, whereas its next-closest acetoacetyl homologs are essentially unavailable off-the-shelf.

Building-block procurement Catalog availability Synthetic accessibility

Evidence-Backed Application Scenarios for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide (68093-84-5)


Diversity-Oriented Synthesis of Pyrazol-5-One Libraries for Kinase Inhibitor Screening

The compound's acetoacetamide moiety directly enables Knorr-type cyclization with substituted hydrazines to generate 5-pyrazolone scaffolds—a privileged chemotype in kinase inhibitor programs . Because the phthalimide ring remains intact during cyclization, the resulting pyrazolone-phthalimide conjugate presents two orthogonal vectors for further derivatization: the pyrazolone NH/OH and the phthalimide imide NH. This dual functionality is impossible to replicate with the butanamide or acetamide analogs (CID 7157941, CAS 10506-95-3), which lack the reactive methylene and therefore cannot enter the cyclization manifold [1]. Procurement of 68093-84-5 thus defines a unique chemical starting point for rapid library expansion.

Crystal Engineering and Co-Crystal Design Exploiting Enhanced Hydrogen-Bond Donor/Acceptor Architecture

With 2 hydrogen-bond donors and 4 acceptors, 68093-84-5 offers a richer supramolecular synthon palette than simple N-aryl-3-oxobutanamides (e.g., CAS 6023-70-7, 1 HBD/3 HBA) . This property is quantifiably advantageous in pharmaceutical co-crystal screens, where a higher number of complementary hydrogen-bonding sites increases the probability of forming energetically stable co-crystals with pharmaceutically relevant co-formers. The compound's predicted high melting point (>200 °C) further facilitates solvent-drop grinding and melt crystallization methods, making it a robust model substrate for crystal engineering studies [1].

Reliable Intermediate for Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Reactive Handles

The simultaneous presence of an imide NH (pKa ~9–10), an amide NH, and an active methylene group means 68093-84-5 can be selectively functionalized under distinct conditions: imide alkylation under Mitsunobu or basic conditions, amide NH functionalization, and methylene condensation, all without protecting-group manipulation . Compared to simpler phthalimide amides, this saves 2–3 synthetic steps in a typical diversification sequence. Combined with its ≥95% commercial purity and ready availability, the compound streamlines the synthesis of complex target molecules where late-stage diversification is critical, directly reducing the cost-per-compound in lead optimization programs [1].

Analytical Reference Standard for Method Development Targeting Phthalimide-Containing β-Ketoamides

Given the growing regulatory focus on nitrosamine impurities in phthalimide-derived intermediates, 68093-84-5 can serve as a structurally relevant model compound for developing HPLC-MS methods that detect trace β-ketoamide contaminants . Its defined purity (≥95%) and well-characterized molecular identity make it suitable as a system suitability standard, whereas the butanamide analog would not challenge the method's ability to resolve the ketone carbonyl signal in UV or MS detection. This application leverages the compound's unique chromophoric and mass-spectrometric fingerprint for analytical quality control in industrial settings.

Quote Request

Request a Quote for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-oxobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.